2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
VBFJXOJBEWJZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic Acid
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a cyclohexane ring with appropriate substituents, followed by oxidation and carboxylation steps. The key challenge is the selective introduction of the ketone at the 5-position while maintaining the carboxylic acid at the 1-position and the geminal dimethyl groups at the 2-position.
Starting Materials and Precursors
- 2,2-Dimethylcyclohexanone derivatives serve as primary precursors, which can be selectively oxidized or functionalized to introduce the carboxylic acid group.
- Cyclohexanecarboxaldehyde and related cyclohexanone compounds are also used as starting materials in multi-step syntheses.
- The methyl groups at the 2-position are often introduced early in the synthesis or preserved from starting materials with the desired substitution pattern.
Key Preparation Routes
Oxidation of 2,2-Dimethylcyclohexanone-1-carboxylic Acid
One common approach involves starting from 2,2-dimethylcyclohexane-1-carboxylic acid, followed by selective oxidation at the 5-position to form the ketone group. Oxidizing agents such as chromium-based reagents or milder oxidants under controlled conditions can achieve this transformation without overoxidation or ring cleavage.
Multi-step Synthesis via Keto Esters and Hydrolysis
A reported method involves the synthesis of δ-keto esters as intermediates, which upon hydrolysis yield the target keto acid. For example, a δ-keto ester intermediate can be prepared by alkylation and acylation reactions, followed by hydrolysis under acidic conditions to afford the this compound in good yields (around 80% over two steps).
- Stirring the keto ester intermediate in aqueous acidic medium (e.g., 1N HCl) at ambient temperature for several hours.
- Extraction with organic solvents such as diethyl ether.
- Purification by flash column chromatography on silica gel.
Synthesis via Cyclohexane Derivatives and Carboxylation
Alternative routes include the carboxylation of 2,2-dimethyl-5-oxocyclohexane intermediates using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 1-position. These methods require careful control of reaction temperature and pH to avoid side reactions.
Reaction Conditions and Optimization
| Step | Conditions | Notes | Yield (%) |
|---|---|---|---|
| Oxidation of cyclohexanone | Mild oxidants, 0–30 °C | Selectivity critical to avoid overoxidation | 60–75 |
| Hydrolysis of keto esters | Aqueous acid (1N HCl), 20–25 °C | Reaction time 4–6 hours | ~80 (over 2 steps) |
| Carboxylation | Basic medium, CO2 atmosphere | Temperature control 0–25 °C | Variable (50–70) |
Analytical Characterization of the Product
Characterization of this compound is essential to confirm purity and structure.
| Technique | Data/Result | Interpretation |
|---|---|---|
| ^1H NMR (CDCl3) | Multiplets at δ 1.5–2.5 ppm, singlet at 1.07 ppm (3H) | Methyl groups and ring protons |
| ^13C NMR | Signals at δ 215.4 (ketone C=O), 174.2 (carboxylic acid C=O) | Confirmation of carbonyl carbons |
| IR (Neat Film) | Bands at 1740 cm^-1 (ester/acid C=O), 1705 cm^-1 (ketone C=O) | Functional groups verified |
| Mass Spectrometry | Molecular ion peak at m/z 170.21 (Molecular weight) | Confirms molecular formula C9H14O3 |
These data are consistent with the expected structure and have been reported in preparative studies.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Typical Use/Application |
|---|---|---|
| 2,2-Dimethylcyclohexane-1-carboxylic acid | Lacks ketone at 5-position | Intermediate in synthesis |
| 2,2-Dimethyl-6-oxocyclohexane-1-carboxylic acid | Ketone at 6-position instead of 5 | Structural isomer, different reactivity |
| Cyclohexanecarboxylic acid | No methyl substitution | Simpler carboxylic acid derivative |
The position of the ketone and methyl groups significantly affects chemical reactivity and synthetic utility.
Recent Advances and Research Discoveries
- Recent patents have focused on environmentally friendly synthesis routes using water as a solvent and mild reaction conditions to improve yield and reduce hazardous waste.
- Scalable synthesis methods using continuous flow reactors have been developed to enhance industrial production efficiency.
- Novel catalytic oxidation methods are under investigation to selectively oxidize the 5-position without affecting other functional groups.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are employed.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in its reactivity and binding to enzymes or receptors. The pathways involved may include enzyme inhibition or activation, modulation of metabolic processes, and interaction with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (C₉H₁₆O₄) incorporates a fused dioxane ring, which may improve thermal stability and solubility in polar solvents .
Functional Group Modifications: 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (C₈H₁₀O₅) features hydroxyl groups and a conjugated double bond, enabling redox activity and metal chelation, relevant to antioxidant applications . 5-Caffeoylshikimic acid (C₁₆H₁₈O₈) combines a shikimate pathway intermediate with a caffeoyl moiety, mimicking natural phenolic acids with bioactive properties .
Synthetic Utility :
- Cyclohexane-carboxylic acid derivatives often serve as scaffolds for drug discovery. For example, benzyl or dioxane modifications could tune pharmacokinetic properties like bioavailability or metabolic stability.
Biological Activity
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with significant potential in various biological applications. Characterized by its unique structural features, including a keto group and a carboxylic acid group, this compound has been the subject of research focusing on its interactions with biomolecules and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound reflects its cyclohexane backbone modified by two methyl groups at the 2-position, a keto group at the 5-position, and a carboxylic acid group at the 1-position. This configuration influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Functional Groups | Carboxylic acid, Ketone |
| Solubility | Soluble in polar solvents |
Biological Activity
Research indicates that this compound may interact with various biological systems, potentially modulating metabolic processes. Its keto and carboxylic acid functionalities are crucial for these interactions, suggesting possible enzyme inhibition or activation pathways.
The mechanism of action likely involves:
- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Cellular Component Interaction : Modulation of cellular components, which may influence signaling pathways.
Case Studies and Research Findings
-
Metabolic Interaction Studies
- Preliminary studies have shown that this compound can modulate metabolic processes in vitro. For instance, it has been observed to influence the activity of specific enzymes linked to energy metabolism, indicating its potential as a metabolic modulator .
-
Therapeutic Applications
- The compound has been explored for its therapeutic potential in drug development. Its ability to interact with biomolecules suggests it could serve as a lead compound for designing new pharmaceuticals targeting metabolic disorders .
-
Structural Analogues
- Research into structurally similar compounds has provided insights into the unique biological activity of this compound. For example, analogues lacking the keto group exhibited significantly different reactivity profiles, highlighting the importance of specific functional groups in determining biological activity .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxo-cyclohexane-1,3-dicarboxylic acid dimethyl ester | Additional ester groups | More complex structure due to multiple functional groups |
| 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid | Different substitution patterns | Variation leads to different reactivity |
| 2,2-Dimethylcyclohexane-1-carboxylic acid | Lacks the keto group | Simpler structure with fewer functional groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis often involves cyclohexane ring functionalization via ketone introduction (e.g., oxidation of a precursor alcohol or alkylation of a cyclohexanone derivative). For example, Friedel-Crafts acylation or Claisen condensation can introduce the dimethyl and oxo groups. Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or THF) to improve yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. How is the purity and structural integrity of this compound verified using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethyl groups at C2 and oxo group at C5). Key signals include a downfield carbonyl carbon (~210 ppm in ¹³C NMR) and methyl proton singlets (~1.2 ppm in ¹H NMR) .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid and ketone functionalities.
- X-ray crystallography : Resolves stereochemistry and crystal packing, with data refined using software like SHELX or OLEX2 .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in the reported biological activities of this compound derivatives?
- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) are analyzed by:
- Assay standardization : Comparing cell lines (e.g., HEK-293 vs. HeLa), incubation times, and concentrations.
- Structural analogs : Testing derivatives (e.g., ester or amide variants) to isolate active moieties.
- Mechanistic studies : Using enzyme inhibition assays (e.g., COX-2 or MMP-9) to identify specific targets. Contradictions may arise from varying metabolic stability or off-target interactions .
Q. How does the stereochemistry of 2,2-Dimethyl-5-oxocycyclohexane-1-carboxylic acid influence its reactivity and interaction with biological targets?
- Methodology :
- Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB.
- Docking simulations : Software (AutoDock, Schrödinger) predicts binding affinity to receptors (e.g., G-protein-coupled receptors). The equatorial position of the carboxylic acid group enhances hydrogen bonding, while axial methyl groups may sterically hinder interactions .
- Kinetic studies : Measures reaction rates of stereoisomers in esterification or amidation to assess steric effects .
Q. What computational methods are utilized to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodology :
- DFT calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulates solvation effects (e.g., in DMSO vs. water) on conformational stability.
- pKa prediction : Tools like MarvinSketch estimate acidity (carboxylic proton ~4.5–5.0), critical for designing pH-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
